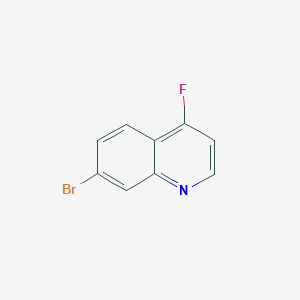

7-Bromo-4-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFN |

|---|---|

Molecular Weight |

226.04 g/mol |

IUPAC Name |

7-bromo-4-fluoroquinoline |

InChI |

InChI=1S/C9H5BrFN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |

InChI Key |

UYRGWTKQSMOJAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 4 Fluoroquinoline and Its Derivatives

Classical and Established Synthetic Routes to Halogenated Quinolines

The construction of the quinoline (B57606) ring system has been historically achieved through several named reactions, which can be adapted to produce halogenated derivatives by using appropriately substituted anilines or other precursors. These methods, while foundational, sometimes face limitations regarding regioselectivity and functional group tolerance compared to modern catalytic approaches.

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. By starting with a halogen-substituted aniline, such as 3-bromoaniline, a halogenated quinoline can be produced. The harsh, strongly acidic and oxidative conditions, however, can limit its applicability for sensitive substrates. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of a Lewis acid or protic acid. iipseries.org For instance, the reaction of a bromoaniline with crotonaldehyde (B89634) can yield a bromo-methylquinoline. iipseries.org

Conrad-Limpach-Knorr Synthesis: This route involves the condensation of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either quinolin-4-ones (Conrad-Limpach) or quinolin-2-ones (Knorr). Subsequent halogenation or manipulation of the resulting quinolone can provide access to haloquinolines. iipseries.org

Friedländer Synthesis: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.comnih.gov The use of halogenated precursors in this reaction directly leads to the formation of halogenated quinolines under relatively mild base- or acid-catalyzed conditions. nih.gov

These classical methods form the bedrock of quinoline synthesis, providing fundamental pathways to halogenated structures that can serve as precursors for more complex derivatives like 7-Bromo-4-fluoroquinoline.

Transition Metal-Catalyzed Coupling and Functionalization Strategies

Modern synthetic chemistry heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly powerful for the late-stage functionalization of heterocyclic systems like this compound.

Palladium catalysis is a cornerstone for the derivatization of aryl halides. The distinct reactivity of the C-Br and C-F bonds in this compound allows for selective functionalization, typically at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron compound (boronic acid or ester) with an organic halide. yonedalabs.comlibretexts.org The C7-bromo position of the quinoline can be selectively coupled with various boronic acids to introduce alkyl, alkenyl, or (hetero)aryl groups, leaving the C4-fluoro position intact. nih.govyoutube.com The reaction is valued for its mild conditions and the stability and low toxicity of the boron reagents. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orggold-chemistry.orgorganic-chemistry.org It is an effective method for introducing alkynyl moieties at the C7 position of the bromoquinoline scaffold. The reactivity order for halides (I > OTf > Br > Cl) ensures high selectivity for the brominated site over the fluorinated one. libretexts.orgnrochemistry.com

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It allows for the introduction of a wide range of primary and secondary amines at the C7 position of this compound, providing access to a diverse library of 7-aminoquinoline (B1265446) derivatives. wikipedia.orgdntb.gov.ua The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of this reaction. wikipedia.org

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | C3-Arylated pyrazolopyrimidinone | nih.gov |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) catalyst / Cu(I) cocatalyst | 4-Alkynyl-2-bromo-quinoline | libretexts.org |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Primary/Secondary Amine | Pd catalyst / Phosphine ligand | 6-Amino-2-chloroquinoline | dntb.gov.ua |

| Buchwald-Hartwig | 4-Bromo-7-azaindole | Amines, Amides, Phenols | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | C4-aminated/oxygenated azaindoles | beilstein-journals.org |

Iridium-catalyzed C-H borylation has emerged as a powerful technique for the direct functionalization of C-H bonds, converting them into versatile C-B bonds (boronic esters). nih.gov This method avoids the need for pre-existing halide or sulfonate groups. nih.gov For fluoroquinolines, this reaction offers a strategic approach to introduce functionality at positions that are otherwise difficult to access.

The reaction typically employs a catalyst system such as [Ir(OMe)COD]₂ with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org The regioselectivity of the borylation is often governed by steric factors, with the reaction favoring the most sterically accessible C-H bond. rsc.org However, electronic effects can also influence the outcome, with borylation tending to occur at the most deshielded, sterically accessible position. rsc.org The resulting quinoline boronic esters are valuable intermediates that can readily participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of substituents. nih.govacs.org

| Substrate | Reagents | Catalyst System | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 6-Fluoroquinoline | B₂pin₂ (1.1 equiv) | [Ir(OMe)COD]₂ (1.5 mol %), dtbpy (3 mol %) | THF | 80 °C | 6-Fluoroquinoline-boronic ester | acs.org |

Copper catalysis provides a cost-effective and efficient alternative to palladium for certain transformations in quinoline synthesis. Copper-mediated reactions are used both for the primary construction of the quinoline ring and for its subsequent functionalization.

Several synthetic strategies utilize copper catalysts to assemble the quinoline core through domino or cascade reactions. rsc.org For example, a copper-catalyzed tandem reaction involving Knoevenagel condensation of an ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by reductive amination and intramolecular cyclization, can yield substituted quinolines. rsc.org Another approach involves a three-component cascade cyclization catalyzed by copper to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org These methods demonstrate copper's utility in mediating complex bond-forming sequences to build the heterocyclic scaffold.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated Quinoline Systems

The fluorine atom at the C4 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide variety of nucleophiles at this position. The SNAr reaction is particularly efficient on electron-deficient aromatic rings, and the electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack.

The general mechanism is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the fluoride (B91410) leaving group is expelled, and the aromaticity of the ring is restored.

Among halogens in SNAr reactions, fluoride is often the best leaving group. libretexts.orgyoutube.com This is because fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

The Meisenheimer complex is a key intermediate in the stepwise SNAr mechanism. bris.ac.uknih.gov Its formation is the result of the nucleophile adding to the electron-deficient aromatic ring. nih.gov The stability of this complex is enhanced by the presence of strong electron-withdrawing groups, which can delocalize the negative charge. bris.ac.uknih.gov

While the Meisenheimer complex has long been considered a canonical intermediate, recent research suggests that for some systems, the SNAr pathway may be more concerted, where the intermediate exists only as a transition state rather than a stable species. bris.ac.uknih.gov Evidence from kinetic isotope effects and DFT calculations indicates that only reactions involving highly activating groups (like nitro groups) and poor leaving groups are likely to proceed through a detectable, stable Meisenheimer complex. bris.ac.uk For many other substrates, a concerted mechanism, where bond formation and bond breaking occur more or less simultaneously, may be operative. bris.ac.uknih.gov In the context of 4-fluoroquinoline, the strong activation provided by the ring nitrogen makes the C4 position highly reactive, facilitating the addition step and subsequent formation of the substitution product.

Regioselectivity and Leaving Group Effects in SNAr on Quinoline Scaffolds

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the functionalization of halogenated quinolines. The regioselectivity and reaction rate are governed by the electronic properties of the quinoline ring and the nature of the halogen leaving groups.

In the this compound scaffold, the quinoline nitrogen atom acts as a powerful electron-withdrawing group via resonance, which deactivates the aromatic system towards electrophilic attack but strongly activates it for nucleophilic attack. This activation is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen, respectively). Consequently, the fluorine atom at the C4 position is significantly more activated towards nucleophilic displacement than the bromine atom at the C7 position.

The efficiency of a leaving group in SNAr reactions is primarily determined by its ability to stabilize the negative charge in the transition state of the rate-determining step (the formation of the Meisenheimer complex) and its stability as an anion after departure. The established order of leaving group ability for halogens in activated aryl systems, known as the "element effect," is F > Cl ≈ Br > I. This order is counterintuitive to the trend of acidity (HI > HBr > HCl > HF) but is explained by the mechanism. The first step, the nucleophilic attack, is typically rate-determining. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state, accelerating the reaction rate compared to other halogens. wikipedia.orgwikipedia.org

Therefore, in a reaction involving a nucleophile with this compound, the SNAr reaction will occur with high regioselectivity at the C4 position, leading to the displacement of the fluoride ion.

Green Chemistry Approaches in Halogenated Quinolone Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For halogenated quinolones, green chemistry approaches focus on reducing energy consumption, minimizing waste, and improving reaction efficiency.

Microwave-Assisted Organic Synthesis (MAOS) for Quinolones

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of quinolones and other heterocyclic compounds. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes. ias.ac.inacsgcipr.org

The advantages of MAOS in quinolone synthesis include:

Rate Enhancement: Reactions are dramatically accelerated due to rapid and uniform heating. wikipedia.org

Higher Yields: The reduction in reaction time often minimizes the formation of by-products, leading to cleaner reactions and higher isolated yields.

Energy Efficiency: MAOS consumes less energy compared to conventional heating methods. researchgate.net

Improved Selectivity: There is evidence that microwave irradiation can enhance the regioselectivity and stereoselectivity of certain reactions. researchgate.net

MAOS has been successfully applied to various steps in quinolone synthesis, including cyclization, cross-coupling, and halogenation reactions, making it a cornerstone of green synthetic strategies. acsgcipr.orgwikipedia.org

One-Pot Synthetic Protocols for Efficiency Enhancement

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a highly efficient and sustainable approach. organic-chemistry.org These protocols enhance efficiency by reducing the number of workup and purification steps, which in turn saves time, solvents, and reagents, and minimizes waste generation. researchgate.net

For quinolone synthesis, one-pot procedures often involve multicomponent reactions where three or more starting materials are combined to form the complex quinolone core in a single operation. chim.it Domino or cascade reactions, where a sequence of intramolecular transformations is triggered by a single event, are also employed to build the heterocyclic system efficiently. chim.itlibretexts.org These strategies are advantageous as they increase molecular complexity from simple precursors in a highly atom-economical fashion.

Derivatization Strategies of the this compound Core

The this compound core possesses two distinct halogenated sites, allowing for orthogonal derivatization strategies. The C7-Br bond is primarily reactive in metal-catalyzed cross-coupling reactions, while the C4-F bond is susceptible to nucleophilic aromatic substitution.

Functionalization at the Bromine Position via Cross-Coupling

The bromine atom at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The C-F bond is generally unreactive under these conditions, allowing for selective functionalization at the C7 position.

Key cross-coupling reactions applicable to the C7-Br position include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the introduction of various aryl or vinyl substituents. wikipedia.orgnih.gov

Heck-Mizoroki Reaction: This method forms a C-C bond by coupling the aryl bromide with an alkene, yielding a substituted alkene. wikipedia.orgyoutube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce an arylalkyne, a valuable structural motif. organic-chemistry.orgwikipedia.org In di-halogenated systems, the reaction occurs preferentially at the more reactive C-Br or C-I bond over C-Cl or C-F bonds. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, providing direct access to 7-aminoquinoline derivatives. acsgcipr.orgwikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄ / Base |

| Heck-Mizoroki | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ / Ligand / Base |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd-catalyst / Cu(I) cocatalyst / Base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amine) | Pd-catalyst / Ligand / Base |

Nucleophilic Displacement of Fluorine or Other Halogens

As discussed in section 2.3.2, the C4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr), and fluorine is an excellent leaving group in this context. This allows for the selective introduction of a wide range of nucleophiles at the C4 position while leaving the C7-Br bond intact for subsequent cross-coupling.

Common nucleophiles used for the displacement of the C4-fluorine include:

Amines: Primary and secondary amines (both alkyl and aryl) readily displace the fluorine to form 4-aminoquinoline (B48711) derivatives. nih.govchemguide.co.uk These reactions are often facilitated by heat or microwave irradiation and may be performed with or without a base. nih.gov

Alkoxides and Phenoxides: Oxygen-based nucleophiles, such as sodium methoxide (B1231860) or sodium phenoxide, can be used to synthesize 4-alkoxy or 4-aryloxyquinolines. youtube.com

Thiols: Sulfur nucleophiles can also be employed to create 4-thioether derivatives.

This orthogonal reactivity makes this compound a highly valuable and versatile building block for the synthesis of complex, polysubstituted quinoline derivatives.

| Nucleophile | Example | Product Class |

|---|---|---|

| Primary/Secondary Amine | R₂NH | 4-Aminoquinoline |

| Alkoxide | R-O⁻ | 4-Alkoxyquinoline |

| Phenoxide | Ar-O⁻ | 4-Aryloxyquinoline |

| Thiolate | R-S⁻ | 4-(Alkylthio)quinoline |

Strategic Introduction of Substituents at Other Quinoline Positions

While the fluorine atom at the C4 position and the bromine atom at the C7 position of the this compound scaffold are primary sites for functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively, the introduction of substituents at other positions (C2, C3, C5, C6, and C8) requires distinct synthetic strategies. These alternative functionalizations are crucial for expanding the structural diversity and modulating the physicochemical properties of resulting derivatives. Methodologies for these transformations often involve C-H activation, directed metalation, or electrophilic substitution, though the inherent electronic properties and substitution pattern of the starting quinoline can pose significant challenges in terms of reactivity and regioselectivity.

Functionalization of the Pyridine (B92270) Ring (C2 and C3 Positions)

The pyridine ring of the quinoline system is electron-deficient, which dictates the types of reactions that can be effectively employed for its substitution.

Transition Metal-Catalyzed C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heteroaromatic compounds. mdpi.com For quinolines, these reactions are often most effective when the quinoline nitrogen is oxidized to the corresponding N-oxide. This modification enhances the reactivity of the C2 and C8 positions. A typical strategy would involve the initial oxidation of this compound to its N-oxide. This activated intermediate can then undergo palladium-catalyzed C2-arylation with aryl tosylates or copper-catalyzed C2-amination with lactams. mdpi.com Subsequent deoxygenation of the N-oxide moiety would yield the C2-substituted this compound.

C2-Arylation (via N-oxide): Palladium catalysts, such as Pd(OAc)₂, in combination with specific ligands like X-Phos, can facilitate the coupling of quinoline N-oxides with aryl donors. mdpi.com

C2-Amination (via N-oxide): Copper catalysts, for instance, Cu(OAc)₂, with an oxidant like Ag₂CO₃, can be used to introduce amino functionalities at the C2 position by reacting the N-oxide with various amides or lactams. mdpi.com

Radical Substitution (Minisci-type Reactions): The Minisci reaction provides a classic method for the alkylation or acylation of electron-deficient heterocycles. By generating an electrophilic carbon-centered radical in the presence of the protonated quinoline, substitution can be directed primarily to the C2 and C4 positions. Since the C4 position is blocked by a fluorine atom in this compound, this reaction offers a potential route for selective functionalization at the C2 position. Various radical precursors, such as carboxylic acids (with AgNO₃/ (NH₄)₂S₂O₈) or alkyl halides, can be employed to introduce a wide range of substituents.

Functionalization of the Carbocyclic Ring (C5, C6, and C8 Positions)

The benzene (B151609) ring of the quinoline core is more susceptible to electrophilic attack than the pyridine ring, although the presence of the deactivating bromo and fluoro groups on this ring in this compound diminishes its reactivity.

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a highly regioselective method for functionalizing aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org In the context of this compound, the existing substituents are not effective DMGs. Therefore, this strategy would necessitate the prior introduction of a suitable DMG, such as an amide or methoxy (B1213986) group, at a position like C8 to direct lithiation specifically to the C7 position, which is already brominated. A more viable, albeit indirect, approach involves a "halogen dance" reaction or a bromine-lithium exchange. Regioselective bromine-lithium exchange on a precursor with bromine at the C5 or C8 position, followed by quenching with an electrophile, could be a pathway to introduce substituents. researchgate.net

Electrophilic Aromatic Substitution: Classical electrophilic aromatic substitution reactions, such as nitration or further halogenation, on the this compound core are expected to be challenging due to the deactivating nature of the quinoline nitrogen and the two existing halogen substituents. Such reactions would likely require harsh conditions (e.g., strong acids, high temperatures). The substitution would be predicted to occur on the carbocyclic ring. The directing effects of the existing substituents (quinoline nitrogen directs to C5 and C8; fluorine and bromine are ortho-, para-directing) would compete, potentially leading to a mixture of C5- and C8-substituted isomers. The C6 position is sterically hindered and electronically deactivated by both adjacent halogens, making substitution at this site less probable.

The following table summarizes potential methodologies for the introduction of substituents at various positions of the this compound core, based on established quinoline chemistry.

| Target Position | Reaction Type | Typical Reagents & Conditions | Potential Product Structure | Remarks |

|---|---|---|---|---|

| C2 | C-H Arylation (via N-oxide) | 1. Oxidation (e.g., m-CPBA) 2. Pd(OAc)₂, X-Phos, CsF, Aryl-OTs 3. Deoxygenation (e.g., PCl₃) | Requires a multi-step sequence. Regioselective for the C2 position of the N-oxide. mdpi.com | |

| C2 | Minisci-type Alkylation | R-COOH, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Potentially selective for C2 as C4 is blocked. Requires acidic conditions. | |

| C3 | Functionalization via Lithiation | Requires a C3-halogenated precursor for halogen-lithium exchange (e.g., n-BuLi), then quench with an electrophile (E⁺). | Not a direct functionalization of this compound; relies on a different starting material. | |

| C5 / C8 | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ (fuming) | Requires harsh conditions. May lead to a mixture of C5 and C8 regioisomers. The ring is strongly deactivated. | |

| C8 | Directed Ortho-Metalation | Requires pre-installation of a directing group (DMG) at C7 or N1 to direct lithiation to C8. | Strategy is dependent on the synthesis of a suitably pre-functionalized quinoline. wikipedia.orgbaranlab.org |

Reactivity Profiles and Mechanistic Investigations of 7 Bromo 4 Fluoroquinoline

Halogen Reactivity in Cross-Coupling Reactions (Bromine vs. Fluorine)

In the realm of palladium-catalyzed cross-coupling reactions, the differential reactivity of carbon-halogen bonds is a cornerstone for achieving selective functionalization of polyhalogenated aromatic compounds. For 7-Bromo-4-fluoroquinoline, the distinction between the C-Br and C-F bonds is stark, leading to highly predictable and regioselective outcomes.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl > C-F. mdpi.com This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle. nih.gov The C-Br bond, being weaker and more polarizable than the C-F bond, is significantly more reactive.

Detailed Research Findings:

Studies on various polyhalogenated heterocycles have consistently demonstrated the preferential reaction at the site of the heavier halogen. researchgate.netresearchgate.net In the context of this compound, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings would be expected to occur exclusively at the 7-position, leaving the 4-fluoro substituent intact. mdpi.comdntb.gov.ua This chemoselectivity allows for the introduction of a wide array of substituents, including aryl, alkynyl, and alkyl groups, at the C7 position.

For instance, in a Suzuki-Miyaura coupling reaction, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to yield 7-aryl-4-fluoroquinoline. The catalytic cycle begins with the oxidative addition of the palladium(0) complex to the C-Br bond. Subsequent transmetalation with the boronic acid and reductive elimination affords the coupled product and regenerates the palladium(0) catalyst. nih.gov The much stronger and less reactive C-F bond remains untouched under typical cross-coupling conditions.

| Cross-Coupling Reaction | Reactive Site | Expected Product | Catalyst System (Typical) |

| Suzuki-Miyaura | C7-Br | 7-Aryl-4-fluoroquinoline | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | C7-Br | 7-Alkynyl-4-fluoroquinoline | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Stille | C7-Br | 7-Alkyl/Aryl-4-fluoroquinoline | Pd(PPh₃)₄ |

This table provides a generalized overview of expected outcomes for common cross-coupling reactions with this compound.

The selective functionalization of the C7 position is a powerful tool for the synthesis of complex quinoline (B57606) derivatives. The remaining fluorine atom at the C4 position can then be targeted for subsequent transformations under more forcing conditions or by employing different reaction manifolds, such as nucleophilic aromatic substitution, highlighting the synthetic utility of the differential halogen reactivity.

Pathways of Nucleophilic Attack and Substitution on the Quinoline Nucleus

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as quinolines. The presence of both a bromine and a fluorine atom on the this compound ring system, coupled with the electron-withdrawing nature of the quinoline nitrogen, creates a substrate primed for nucleophilic attack. The regioselectivity of this attack is governed by the position of the halogens and the stability of the intermediate Meisenheimer complex. nih.gov

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate. youtube.comyoutube.com The leaving group's ability to depart is a subsequent, faster step. For halogen leaving groups, the order of reactivity is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com

Detailed Research Findings:

For this compound, nucleophilic attack is overwhelmingly favored at the 4-position. The fluorine atom at this position is activated by the ring nitrogen, which can stabilize the negative charge of the Meisenheimer complex through resonance. The attack of a nucleophile (Nu⁻) at C4 leads to an intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, a highly stabilizing interaction.

In contrast, nucleophilic attack at the 7-position would result in a Meisenheimer complex where the negative charge is not as effectively stabilized by the ring nitrogen. Therefore, substitution of the bromine atom at C7 via an SNAr mechanism is significantly less favorable than substitution of the fluorine at C4.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For example, reaction of this compound with sodium methoxide (B1231860) would be expected to yield 7-bromo-4-methoxyquinoline. Similarly, reaction with an amine would lead to the corresponding 4-amino-7-bromoquinoline (B1270905) derivative.

| Nucleophile | Site of Attack | Expected Product |

| RO⁻ (Alkoxide) | C4-F | 7-Bromo-4-alkoxyquinoline |

| R₂NH (Amine) | C4-F | 7-Bromo-4-(dialkylamino)quinoline |

| RS⁻ (Thiolate) | C4-F | 7-Bromo-4-(alkylthio)quinoline |

This table illustrates the expected products from the reaction of this compound with various nucleophiles.

The SNAr reactivity of the C4-F bond provides a complementary method to the C7-Br cross-coupling reactions for the sequential functionalization of the this compound scaffold.

Halogen Dance Reactions in Polyhalogenated Aromatic Systems

The halogen dance reaction is a base-catalyzed isomerization process in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.org This reaction typically proceeds via a deprotonation-rehalogenation sequence involving arylmetal intermediates. The driving force for the migration is often the formation of a more stable carbanion or organometallic intermediate.

Detailed Research Findings:

In the context of polyhalogenated quinolines, halogen dance reactions have been observed, particularly under strongly basic conditions, such as with the use of lithium diisopropylamide (LDA). researchgate.net For a molecule like this compound, the possibility of a halogen dance would depend on the relative acidities of the ring protons and the stability of the resulting lithiated intermediates.

The presence of the electron-withdrawing fluorine and bromine atoms, as well as the ring nitrogen, acidifies the protons on the quinoline ring. Deprotonation by a strong base like LDA could potentially occur at a position adjacent to one of the halogens. If a lithiated intermediate is formed, a subsequent intramolecular halogen transfer could lead to an isomeric dihaloquinoline.

For example, if deprotonation were to occur at C8, the resulting 8-lithio-7-bromo-4-fluoroquinoline could potentially undergo a bromine migration to afford an 8-bromo-7-lithio-4-fluoroquinoline, which upon quenching would give 8-bromo-4-fluoroquinoline. However, the regioselectivity of deprotonation and the kinetic and thermodynamic factors governing the halogen migration would need to be carefully considered.

While specific studies on the halogen dance reaction of this compound are not extensively documented in the provided search results, the general principles of this reaction in related polyhalogenated pyridines and quinolines suggest it is a plausible, albeit potentially complex, transformation. clockss.orgresearchgate.netresearchgate.net The outcome would be highly dependent on the specific base, solvent, and temperature conditions employed.

Intramolecular Cyclization and Annulation Reactions Initiated by this compound Substructures

This compound can serve as a versatile scaffold for the construction of more complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions often involve the initial functionalization of either the C7 or C4 position, followed by a ring-closing step.

Detailed Research Findings:

One common strategy involves the introduction of a side chain at the C7 position via a cross-coupling reaction, which can then undergo an intramolecular reaction with another part of the quinoline ring. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could be followed by an intramolecular cyclization to form a new fused ring.

Similarly, a nucleophilic substitution at the C4 position can introduce a substituent capable of undergoing a subsequent cyclization. For instance, reaction with a binucleophile like ethylenediamine (B42938) would first lead to substitution of the fluorine, followed by a potential intramolecular cyclization involving the bromine at C7, although this would likely require harsh conditions.

Annulation reactions, which involve the formation of a new ring fused to the existing quinoline system, can also be envisioned. A classic example is the Friedländer annulation, which, while not directly applicable to this compound itself, illustrates the principle of building a new ring onto a quinoline precursor. More relevant would be transition metal-catalyzed annulations, where a functional group introduced at C7 or C4 could participate in a C-H activation/cyclization sequence with an adjacent position on the quinoline ring. The synthesis of fused heterocycles from halogenated precursors is a well-established field. nih.gov

Photoinduced Reactivity and Radical Pathways in Halogenated Quinolines

The photochemistry of halogenated aromatic compounds, including quinolines, can lead to unique reactivity patterns involving radical intermediates. Upon absorption of UV light, the carbon-halogen bond can undergo homolytic cleavage to generate an aryl radical and a halogen radical. The stability and subsequent reactions of these radicals are central to the photoinduced transformations of these molecules.

Detailed Research Findings:

For this compound, the C-Br bond is significantly weaker than the C-F bond and is therefore more susceptible to photolytic cleavage. youtube.com Irradiation with UV light would be expected to selectively cleave the C-Br bond, forming a 4-fluoroquinolin-7-yl radical and a bromine radical.

This aryl radical is a highly reactive intermediate that can undergo a variety of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 4-fluoroquinoline.

Reaction with radical traps: In the presence of a radical trapping agent, the aryl radical can be intercepted to form a new C-C or C-heteroatom bond.

Intramolecular cyclization: If an appropriate substituent is present elsewhere on the molecule, the aryl radical could undergo an intramolecular cyclization.

Studies on the photochemistry of fluoroquinolone antibiotics have shown that photoinduced reactions can lead to defluorination and other complex transformations. researchgate.net While the primary focus of these studies is often on the biological implications, they highlight the potential for radical pathways in the degradation and transformation of halogenated quinolines.

Furthermore, the interaction of halogenated quinolines with hydroxyl radicals and hydrated electrons, which can be generated through gamma-radiolysis, provides insight into their radical-mediated degradation pathways. nih.gov These studies indicate that hydroxyl radical attack on the aromatic ring and substitution of the halogen atoms are important degradation routes. nih.gov

The selective generation of an aryl radical at the C7 position through photochemical means offers a complementary approach to the ionic reactions typically employed for the functionalization of this compound.

Spectroscopic Characterization and Structural Elucidation of 7 Bromo 4 Fluoroquinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For bromo- and fluoro-substituted quinolines, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton and carbon framework, as well as direct observation of the fluorine substituent.

The ¹H NMR spectra of brominated and fluorinated quinoline (B57606) derivatives provide crucial information about the substitution pattern on the aromatic rings. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the halogen substituents.

For instance, in the ¹H NMR spectrum of 7-Bromo-4-chloro-6-fluoro-2-methylquinoline , the proton signals are observed at δ 8.27 (d, J = 6.6 Hz, 1H), 7.81 (d, J = 9.0 Hz, 1H), and 7.40 (s, 1H), with the methyl group appearing at 2.70 (s, 3H) ppm acs.org. In a related analogue, 7-Bromo-6-fluoro-4-methoxyquinoline , the aromatic protons resonate at δ 8.72 (d, J = 5.2 Hz, 1H), 8.30 (d, J = 6.6 Hz, 1H), 7.85 (d, J = 9.2 Hz, 1H), and 6.77 (d, J = 5.2 Hz, 1H), while the methoxy (B1213986) protons give a signal at 4.06 (s, 3H) ppm acs.org. The observed chemical shifts and coupling patterns are consistent with the assigned structures, and the downfield shift of the protons is indicative of the electron-withdrawing nature of the halogen and quinoline nitrogen atoms.

Table 1: ¹H NMR Data for Selected 7-Bromo-fluoroquinoline Analogues

| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | 8.27 (d, J = 6.6 Hz, 1H), 7.81 (d, J = 9.0 Hz, 1H), 7.40 (s, 1H), 2.70 (s, 3H) acs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | 8.72 (d, J = 5.2 Hz, 1H), 8.30 (d, J = 6.6 Hz, 1H), 7.85 (d, J = 9.2 Hz, 1H), 6.77 (d, J = 5.2 Hz, 1H), 4.06 (s, 3H) acs.org |

| Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | 8.62 (d, J = 6.6 Hz, 1H), 8.31 (s, 1H), 7.96 (d, J = 8.8 Hz, 1H), 4.10 (s, 3H) acs.org |

Data sourced from a study on iridium-catalyzed borylation of 6-fluoroquinolines. acs.org

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the substituents and their position.

In the ¹³C{¹H} NMR spectrum of 7-Bromo-4-chloro-6-fluoro-2-methylquinoline , signals are observed at δ 158.8 (d, J = 3 Hz), 156.2 (d, J = 250 Hz), 145.2 (d, J = 1 Hz), 141.0 (d, J = 5 Hz), 133.6 (d, J = 1 Hz), 124.2 (d, J = 9 Hz), 122.2, 113.7 (d, J = 24 Hz), 108.1 (d, J = 26 Hz), and 24.5 ppm acs.org. The large coupling constant (J = 250 Hz) for the signal at δ 156.2 confirms the direct attachment of the fluorine atom to this carbon. For 7-Bromo-6-fluoro-4-methoxyquinoline , the carbon resonances appear at δ 162.0 (d, J = 5 Hz), 156.2 (d, J = 248 Hz), 151.6 (d, J = 3 Hz), 146.3 (d, J = 1 Hz), 133.9, 121.2 (d, J = 8 Hz), 113.6 (d, J = 24 Hz), 106.8 (d, J = 25 Hz), 100.7, and 56.0 ppm acs.org.

Table 2: ¹³C NMR Data for Selected 7-Bromo-fluoroquinoline Analogues

| Compound | Chemical Shift (δ, ppm) and C-F Coupling Constants (J, Hz) |

|---|---|

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | 158.8 (d, J = 3), 156.2 (d, J = 250), 145.2 (d, J = 1), 141.0 (d, J = 5), 133.6 (d, J = 1), 124.2 (d, J = 9), 122.2, 113.7 (d, J = 24), 108.1 (d, J = 26), 24.5 acs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | 162.0 (d, J = 5), 156.2 (d, J = 248), 151.6 (d, J = 3), 146.3 (d, J = 1), 133.9, 121.2 (d, J = 8), 113.6 (d, J = 24), 106.8 (d, J = 25), 100.7, 56.0 acs.org |

| Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | 164.6, 158.7 (d, J = 255), 148.1, 145.4 (d, J = 1), 143.2 (d, J = 6), 136.4 (d, J = 2), 127.9 (d, J = 9), 122.1, 115.9 (d, J = 25), 108.8 (d, J = 26), 53.6 acs.org |

Data sourced from a study on iridium-catalyzed borylation of 6-fluoroquinolines. acs.org

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment.

For the analyzed analogues, the ¹⁹F NMR chemical shifts are reported relative to an external standard. In 7-Bromo-4-chloro-6-fluoro-2-methylquinoline , the fluorine signal appears at δ -108 ppm acs.org. Similarly, for 7-Bromo-6-fluoro-4-methoxyquinoline , the chemical shift is observed at δ -109 ppm acs.org. The chemical shift of Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate is found at δ -102 ppm acs.org. These values fall within the expected range for aromatic fluorine compounds.

Table 3: ¹⁹F NMR Chemical Shifts for Selected 7-Bromo-fluoroquinoline Analogues

| Compound | ¹⁹F Chemical Shift (δ, ppm) |

|---|---|

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | -108 acs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | -109 acs.org |

| Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | -102 acs.org |

Data sourced from a study on iridium-catalyzed borylation of 6-fluoroquinolines. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectra of halogenated quinolines exhibit characteristic absorption bands. For 7-Bromo-4-chloro-6-fluoro-2-methylquinoline , significant peaks are observed at 1612, 1588, 1016, 845, and 707 cm⁻¹ acs.org. The bands in the 1612-1588 cm⁻¹ region can be attributed to the C=C and C=N stretching vibrations of the quinoline ring. The spectrum of 7-Bromo-6-fluoro-4-methoxyquinoline shows characteristic absorptions at 1596, 1570, 1499, 1348, 1181, and 1093 cm⁻¹ acs.org. For Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate , the presence of the ester group is confirmed by a strong C=O stretching vibration at 1725 cm⁻¹, in addition to the quinoline ring vibrations at 1613 and 1544 cm⁻¹ acs.org.

Table 4: Key IR Absorption Bands for Selected 7-Bromo-fluoroquinoline Analogues

| Compound | Wavenumber (νₘₐₓ, cm⁻¹) |

|---|---|

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | 1612, 1588, 1016, 845, 707 acs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | 1596, 1570, 1499, 1348, 1181, 1093 acs.org |

| Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | 1725, 1613, 1544, 1345, 1204, 1019 acs.org |

Data sourced from a study on iridium-catalyzed borylation of 6-fluoroquinolines. acs.org

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-TOF) for Elemental Composition and Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique often coupled with a time-of-flight (TOF) mass analyzer for accurate mass measurements.

The elemental composition of the synthesized quinoline analogues was confirmed by HRMS. For 7-Bromo-4-chloro-6-fluoro-2-methylquinoline , the calculated mass for the protonated molecule [M+H]⁺ (C₁₀H₇BrClFN) is 273.9429, which is in excellent agreement with the found mass of 273.9424 acs.org. Similarly, for 7-Bromo-6-fluoro-4-methoxyquinoline , the calculated mass for [M+H]⁺ (C₁₀H₈BrFNO) is 255.9768, and the experimental value is 255.9767 acs.org. The HRMS data for Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate also shows a close match between the calculated ([M+H]⁺, C₁₁H₇BrClFNO₂) mass of 317.9327 and the found mass of 317.9328 acs.org. The isotopic pattern observed in the mass spectra due to the presence of bromine and chlorine atoms further corroborates the assigned structures.

Table 5: HRMS Data for Selected 7-Bromo-fluoroquinoline Analogues

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | C₁₀H₇BrClFN | 273.9429 | 273.9424 acs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | C₁₀H₈BrFNO | 255.9768 | 255.9767 acs.org |

| Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | C₁₁H₇BrClFNO₂ | 317.9327 | 317.9328 acs.org |

Data sourced from a study on iridium-catalyzed borylation of 6-fluoroquinolines. acs.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While specific X-ray crystallographic data for 7-Bromo-4-fluoroquinoline was not available in the searched literature, the crystal structures of numerous quinoline derivatives have been determined, providing valuable insights into their solid-state conformations and intermolecular interactions.

X-ray diffraction studies on related halogenated quinolines reveal a generally planar quinoline ring system. The solid-state packing is often influenced by intermolecular interactions such as C-H···N hydrogen bonds and halogen···halogen interactions. For example, in the crystal structures of N-substituted tetrahydroquinolines, the molecules adopt specific conformations that are stabilized by these weak interactions, leading to well-defined crystal lattices. The unit cell parameters and space groups are determined with high precision, allowing for the complete elucidation of the three-dimensional molecular and crystal structure. The specific bond lengths and angles within the quinoline core are influenced by the nature and position of the substituents.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline |

| 7-Bromo-6-fluoro-4-methoxyquinoline |

Single-Crystal X-ray Diffraction Analysis

While the specific crystal structure of this compound is not detailed in the available literature, extensive analysis has been performed on closely related analogues, providing significant insight into the expected structural parameters. A notable example is the analogue 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which has been synthesized as an intermediate for the antibiotic ozenoxacin. researchgate.netjournalijar.com Its crystal structure was determined and provides a reliable model for the bromo-quinoline core.

The crystallographic data for this analogue reveal its solid-state architecture. The compound crystallizes in a triclinic system with a P1̅ space group. researchgate.net The unit cell, which is the basic repeating structural unit of a crystal, contains two molecules (Z = 2) of the compound. researchgate.net The precise dimensions of the unit cell have been determined, providing a complete picture of its geometry. researchgate.net

Table 1: Crystallographic Data for the Analogue 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂BrNO₃ |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 8.4134(5) |

| b (Å) | 9.5365(6) |

| c (Å) | 9.6154(7) |

| α (°) | 60.728(2) |

| β (°) | 83.130(2) |

| γ (°) | 66.331(2) |

| Volume (ų) | 613.52(7) |

This interactive table summarizes the key crystallographic parameters determined for a close analogue of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In fluoroquinoline derivatives, these interactions are diverse and crucial for the stability of the crystal lattice. rsc.org

Studies on various quinoline derivatives show that crystal packing is often dictated by a combination of hydrogen bonds, π-π stacking, and halogen interactions. rsc.orgtandfonline.com For halogenated quinolines, interactions involving the halogen atoms are significant. Weak intermolecular forces such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking contacts between the aromatic rings, play an important role in the supramolecular assembly. rsc.orgresearchgate.net

Conformational Analysis from Crystal Structures

Conformational analysis focuses on the three-dimensional shape and spatial arrangement of a molecule. nobelprize.org X-ray crystallography provides a precise snapshot of the molecule's preferred conformation in the solid state. nobelprize.org

Elemental Microanalysis (CHN)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The method involves the complete combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂).

For this compound, the theoretical percentages of C, H, and N can be calculated from its molecular formula, C₉H₅BrFN. sigmaaldrich.com Experimental results obtained from CHN analysis of a pure sample are expected to align closely with these theoretical values, typically within an accuracy of ±0.3%.

Table 2: Elemental Analysis Data for this compound (C₉H₅BrFN)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 47.82 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.23 |

| Bromine | Br | 79.904 | 1 | 79.904 | 35.35 |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.40 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.20 |

| Total | | | | 226.048 | 100.00 |

This interactive table details the calculated theoretical elemental composition of this compound.

Theoretical and Computational Studies on 7 Bromo 4 Fluoroquinoline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. A typical DFT study on 7-Bromo-4-fluoroquinoline would encompass several key analyses.

Geometry Optimization and Energetic Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as geometry optimization. This process finds the minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles. Energetic analysis would further yield thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the optimized structure, which are crucial for understanding its stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Electron Affinity, Ionization Potential)

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. A full FMO analysis would quantify these values, offering a predictive look at the compound's behavior.

Interactive Data Table: Key FMO-Derived Parameters (Hypothetical Data)

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | IP | -EHOMO | Data not available |

| Electron Affinity | EA | -ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is color-coded to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would identify the most likely sites for intermolecular interactions and chemical reactions, highlighting the influence of the electronegative fluorine and bromine atoms and the nitrogen atom in the quinoline (B57606) ring.

Theoretical Vibrational Spectra Prediction (IR)

Computational methods can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. Each peak in the theoretical spectrum corresponds to a specific vibrational mode (e.g., stretching, bending) of the chemical bonds. Comparing a predicted IR spectrum with an experimentally obtained one is a standard method for confirming the structure of a synthesized compound. A theoretical IR spectrum for this compound would provide a roadmap for its experimental characterization.

Predicted NMR Chemical Shifts (Isotropic Values)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the NMR chemical shifts for magnetic nuclei like 1H and 13C. These predicted values, when compared to experimental data, are invaluable for assigning specific signals to the correct atoms within the molecular structure.

While the computational frameworks to perform these analyses are well-established, the specific application to this compound and the resulting data are not currently found in the peer-reviewed literature. Such a study would be a valuable contribution to the field, providing a foundational understanding of this specific quinoline derivative and guiding future experimental work.

Quantum Chemical Descriptors for Reactivity and Stability

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of molecules like this compound. nih.govrsc.org By calculating various quantum chemical descriptors, researchers can predict the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attack. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests that a molecule is more reactive and polarized due to the potential for intramolecular charge transfer. nih.gov

While specific experimental and extensive theoretical studies on this compound are not widely available, the reactivity and stability can be inferred from the analysis of related quinoline derivatives. nih.govresearchgate.net Computational methods, such as DFT with the B3LYP functional, are commonly used to determine these properties. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, characterizing the molecule as "hard," whereas a smaller gap is indicative of a more reactive or "soft" molecule. nih.gov

Global reactivity descriptors are derived from the energies of the HOMO and LUMO and provide valuable insights into the chemical behavior of the molecule. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η).

These parameters help in quantifying the molecule's reactivity. For instance, a high electrophilicity index indicates a greater capacity to act as an electrophile.

The following tables present hypothetical, yet illustrative, data for the quantum chemical descriptors of this compound, calculated using a representative DFT method.

Table 1: Calculated Energies of Frontier Molecular Orbitals

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.66 |

These descriptors collectively provide a comprehensive picture of the molecule's electronic properties and its propensity to engage in chemical reactions.

7 Bromo 4 Fluoroquinoline As a Key Synthetic Intermediate in Organic Synthesis

Precursor to Advanced Functionalized Quinolines

The reactivity of the bromine and fluorine substituents on the 7-Bromo-4-fluoroquinoline scaffold makes it an excellent starting material for the synthesis of a variety of advanced functionalized quinolines. The C-Br and C-F bonds offer distinct opportunities for selective chemical transformations, enabling the introduction of diverse functional groups onto the quinoline (B57606) ring system.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively employed to functionalize this compound. The bromine atom at the 7-position is particularly amenable to these reactions.

Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling the bromoquinoline with an organoboron compound. This method is widely used to introduce aryl or heteroaryl substituents at the 7-position, leading to the synthesis of biaryl quinoline derivatives. nih.govrsc.org

Sonogashira Coupling : By reacting this compound with a terminal alkyne in the presence of a palladium and a copper co-catalyst, a carbon-carbon triple bond can be introduced at the 7-position. researchgate.netrsc.org This provides access to alkynyl-substituted quinolines, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination : This powerful method facilitates the formation of carbon-nitrogen bonds. It enables the coupling of this compound with a wide range of primary and secondary amines, leading to the synthesis of 7-aminoquinoline (B1265446) derivatives. nih.govresearchgate.net

Beyond palladium-catalyzed reactions, the fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alcohols, and thiols. asianpubs.orgresearchgate.netnih.gov The electron-withdrawing nature of the quinoline nitrogen atom activates the 4-position towards nucleophilic attack, making this a highly efficient method for introducing a diverse array of functional groups. researchgate.netnih.gov

The following table summarizes some of the key reactions used to functionalize this compound:

| Reaction Type | Reagents/Catalysts | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Organoboron compound, Palladium catalyst, Base | Aryl or Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Amino |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH) | Amino, Alkoxy, Thioether |

These synthetic strategies provide a robust toolbox for chemists to create a vast library of functionalized quinolines, each with potentially unique biological activities and physicochemical properties.

Building Block for Complex Polycyclic and Heterocyclic Systems

The functionalized quinolines derived from this compound can serve as intermediates for the construction of more elaborate molecular architectures, including complex polycyclic and heterocyclic systems. The strategic placement of reactive handles on the quinoline core allows for subsequent intramolecular or intermolecular cyclization reactions.

For instance, an alkynyl group introduced at the 7-position via a Sonogashira coupling can undergo a variety of cyclization reactions to form fused ring systems. Similarly, amino or other nucleophilic groups introduced at the 4- or 7-positions can participate in annulation reactions to build additional heterocyclic rings onto the quinoline framework. These strategies are instrumental in the synthesis of novel compounds with potential applications in materials science as organic light-emitting diodes (OLEDs) or as scaffolds in medicinal chemistry.

Role in the Diversification of Quinolone and Fluoroquinolone Scaffolds

Quinolone and fluoroquinolone antibiotics are a critical class of antibacterial agents. The core structure of these drugs can be systematically modified to enhance their potency, broaden their spectrum of activity, and overcome bacterial resistance. This compound is a key intermediate in the synthesis of novel quinolone and fluoroquinolone analogues.

The synthetic versatility of this compound allows for the introduction of a wide array of substituents at the 7-position, a critical determinant of the antibacterial activity and pharmacokinetic properties of fluoroquinolones. For example, the Buchwald-Hartwig amination can be used to introduce various cyclic amines at the 7-position, mimicking the piperazine (B1678402) ring found in many clinically used fluoroquinolones like ciprofloxacin (B1669076).

Furthermore, the fluorine atom at the 4-position can be replaced by other nucleophiles to generate novel quinolone scaffolds. This diversification allows for the exploration of new structure-activity relationships and the development of next-generation antibiotics. The ability to readily modify both the 4- and 7-positions of the quinoline ring makes this compound a highly valuable platform for the discovery of new antibacterial agents.

Below is a table highlighting the modification of the ciprofloxacin scaffold, a widely used fluoroquinolone antibiotic, which can be conceptually derived from intermediates like this compound.

| Position of Modification | Example of Modification | Potential Impact |

| C-7 Position | Introduction of novel cyclic amines | Altered antibacterial spectrum and potency |

| N-1 Position | Variation of the cyclopropyl (B3062369) group | Influence on DNA gyrase inhibition |

| C-3 Position | Derivatization of the carboxylic acid | Prodrug design for improved solubility |

Applications in Chemsensor Development

The quinoline scaffold is known for its inherent fluorescence properties, making it an attractive fluorophore for the development of chemosensors. These sensors are designed to detect specific analytes, such as metal ions, through a measurable change in their fluorescence emission. This compound can serve as a valuable starting material for the synthesis of such fluorescent chemosensors.

The development of a quinoline-based chemosensor typically involves the introduction of a specific receptor unit that can selectively bind to the target analyte. The binding event then perturbs the electronic structure of the quinoline fluorophore, leading to a change in its fluorescence intensity or wavelength, often referred to as a "turn-on" or "turn-off" response.

The reactive sites on this compound, particularly the bromine atom at the 7-position, provide a convenient handle for attaching these receptor moieties. For instance, a chelating group capable of binding to a specific metal ion can be introduced at the 7-position via a cross-coupling reaction. The resulting molecule can then function as a selective fluorescent sensor for that metal ion. The electronic properties of the quinoline ring can also be fine-tuned by modifying the 4-position to optimize the sensor's performance. The ability to systematically modify the quinoline core through the versatile reactivity of this compound is a key advantage in the rational design of new and improved fluorescent chemosensors for a variety of applications, including environmental monitoring and biological imaging.

Future Research Trajectories in 7 Bromo 4 Fluoroquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 7-Bromo-4-fluoroquinoline will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Research is moving away from traditional methods that often involve harsh conditions and hazardous solvents. A significant future direction lies in the adoption of eco-friendly catalytic systems.

One promising approach involves the use of highly efficient, recyclable catalysts. For instance, nano zirconia sulfuric acid has been demonstrated as a potent catalyst for the synthesis of other fluoroquinolone derivatives, showing high activity in aqueous media. This method avoids harmful organic solvents and allows the catalyst to be recovered and reused without a significant loss of activity. The application of such green catalytic processes could provide rapid and sustainable access to this compound.

Furthermore, microwave-assisted synthesis represents another key area of development. This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. The development of one-pot syntheses under microwave irradiation, potentially promoted by Lewis acids, could streamline the production of complex derivatives starting from the this compound core.

| Parameter | Traditional Synthesis Approach | Future Sustainable Approach |

|---|---|---|

| Catalyst | Homogeneous, often single-use acids/bases | Heterogeneous, recyclable (e.g., nano zirconia sulfuric acid) |

| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasound |

| Work-up | Complex, multi-step extractions | Simplified filtration and purification |

| Atom Economy | Often moderate | High, through one-pot and tandem reactions |

Exploration of Unprecedented Reactivity Patterns and Selectivities

The this compound scaffold possesses distinct reactive sites that are ripe for exploration. The bromine atom at the C-7 position and the fluorine atom at the C-4 position offer orthogonal handles for chemical modification. Future research will focus on uncovering novel reactivity patterns and achieving high levels of selectivity in derivatization reactions.

The C-7 position is a particularly flexible site for introducing bulky substituents that can significantly modulate a molecule's biological activity and pharmacokinetic properties. A major trajectory will be the expanded use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, at the C-7 bromo position. These reactions allow for the precise installation of a wide array of aryl, heteroaryl, and amino groups, creating libraries of novel compounds. Research will aim to develop catalyst systems that are highly selective for the C-7 position, leaving the C-4 fluoro substituent intact for potential subsequent reactions.

Another avenue of exploration is the investigation of the C-F bond activation at the C-4 position. While challenging, selective functionalization at this site would open up entirely new chemical space. Future studies may explore transition-metal-catalyzed or photocatalytic methods to achieve nucleophilic aromatic substitution (SNAr) of the fluorine atom, a reaction that is typically difficult on such electron-rich systems without strong activation. Understanding the interplay between the electronic effects of the bromine and the quinoline (B57606) nitrogen will be crucial for designing selective transformations at either the C-4 or C-7 position.

Advanced Computational Modeling for Reaction Design and Property Prediction

Computational chemistry is set to become an indispensable tool in the study of this compound. Advanced modeling techniques can provide deep insights into the molecule's electronic structure, reactivity, and potential biological interactions, thereby guiding and accelerating experimental research.

Density Functional Theory (DFT) will be heavily utilized to predict a wide range of molecular properties. These calculations can determine optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic transitions (for UV-Vis spectra). Furthermore, DFT can be used to calculate quantum chemical parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and natural bond orbital (NBO) analysis, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intramolecular charge transfer. This predictive power allows researchers to design more effective synthetic routes and anticipate the outcomes of reactions.

Molecular docking simulations will be another critical research direction, especially for applications in drug discovery. By docking this compound and its virtual derivatives into the active sites of biological targets like DNA gyrase or topoisomerase IV, researchers can predict binding affinities and interaction modes. This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources.

| Computational Method | Application for this compound | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals | Reactivity indices, spectroscopic properties (IR, NMR) |

| Molecular Docking | Simulation of binding to protein targets (e.g., DNA gyrase) | Binding affinity, interaction patterns, lead compound identification |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity | Prediction of activity for unsynthesized derivatives |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles |

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis and derivatization of this compound are well-suited for integration with emerging technologies like flow chemistry and automated synthesis platforms. These technologies offer enhanced control, safety, and efficiency compared to traditional batch processing.

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, provides numerous advantages. It allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For reactions involving hazardous intermediates or exothermic processes, the small reactor volumes in flow systems significantly improve safety. Future research will focus on developing robust, multi-step flow syntheses of this compound derivatives, potentially integrating in-line purification and analysis for a fully automated process.

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery of new derivatives. These systems can perform numerous reactions in parallel, systematically exploring a wide range of reactants and conditions. By applying this technology to this compound, researchers could rapidly generate large libraries of compounds based on Suzuki, Buchwald-Hartwig, or other coupling reactions at the C-7 position. The resulting data can be used to train predictive models for reaction optimization and property prediction, creating a closed-loop system for accelerated discovery.

| Feature | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |

|---|---|---|

| Scalability | Difficult, often requires re-optimization | Easier, by extending run time or using parallel reactors |

| Safety | Higher risk with hazardous reagents or exotherms | Inherently safer due to small reaction volumes |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | High, due to consistent process parameters |

| Data Generation | Low throughput | High throughput, suitable for machine learning applications |

Q & A

Q. What are the standard synthetic pathways for preparing 7-Bromo-4-fluoroquinoline, and how can purity be optimized?

Answer: Synthesis typically involves halogenation and fluorination of quinoline derivatives. For example, bromination at the 7-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, followed by fluorination via nucleophilic aromatic substitution (NAS) with a fluoride source (e.g., KF in DMF). Purity optimization requires rigorous characterization:

Q. How should researchers characterize this compound to confirm structural identity?

Answer: A multi-technique approach is essential:

- 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., para-fluoro coupling in 4-F) and carbon shifts (Br-induced deshielding at C7) .

- FT-IR : Confirm C-F (1100–1000 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.

- X-ray crystallography (if crystalline): Resolve bond lengths/angles to distinguish regioisomers (e.g., 6-Bromo vs. 7-Bromo derivatives) .

- Elemental analysis : Validate Br/F content (±0.3% deviation).

Advanced Research Questions

Q. How can computational methods predict reactivity trends in this compound for targeted functionalization?

Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) can model:

- Electrophilic substitution sites : Localize electron-deficient regions (e.g., C5/C8 positions due to Br/F meta-directing effects).

- Transition states : Compare activation energies for competing pathways (e.g., Suzuki coupling at Br vs. fluorination stability).

- Solvent effects : Simulate polar aprotic solvents (DMF, DMSO) to optimize NAS kinetics. Validate with experimental kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve contradictions in spectroscopic data for halogenated quinoline derivatives?

Answer: Contradictions often arise from regioisomerism or solvent artifacts:

- 2D NMR (COSY, NOESY) : Differentiate adjacent protons in ambiguous structures (e.g., NOE correlations between H5 and H7 in 7-Bromo vs. H6 in 6-Bromo isomers) .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in bulky substituents) causing signal broadening.

- Cross-validation with synthetic intermediates : Compare spectra of intermediates (e.g., 4-fluoroquinoline vs. brominated product) to isolate discrepancies .

Q. How can researchers design experiments to probe the biological activity of this compound while minimizing cytotoxicity?

Answer: Use a PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Cancer cell lines (e.g., HeLa) vs. non-cancerous (e.g., HEK293).

- Intervention : Dose-response assays (0.1–100 μM) with 48-hour exposure.

- Comparison : Positive controls (e.g., cisplatin) and structural analogs (e.g., 7-Chloro-4-fluoroquinoline).

- Outcome : Measure IC50 via MTT assay and apoptosis markers (Annexin V/PI staining). Mechanistic follow-up : ROS generation assays and DNA intercalation studies via fluorescence quenching .

Methodological Considerations

Q. What statistical tools are appropriate for analyzing structure-activity relationship (SAR) data in halogenated quinolines?

Answer:

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Principal Component Analysis (PCA) : Reduce dimensionality of spectral/biological datasets to identify key variables.

- ANOVA with post-hoc Tukey tests : Compare IC50 values across derivatives (p < 0.05 threshold) .

Q. How should researchers address conflicting data between theoretical predictions and experimental results in functionalization studies?

Answer: Adopt an iterative refinement process :

Hypothesis testing : Re-examine assumptions (e.g., solvent polarity in DFT models).

Controlled experiments : Systematically vary reaction conditions (temperature, catalyst loading).

Peer review : Collaborate with computational chemists to refine models (e.g., inclusion of dispersion corrections) .